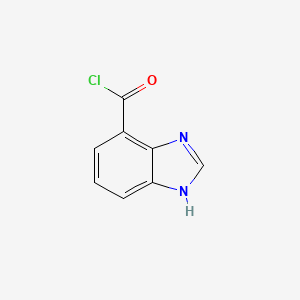

1H-benzoimidazole-4-carbonyl chloride

Description

Properties

Molecular Formula |

C8H5ClN2O |

|---|---|

Molecular Weight |

180.59 g/mol |

IUPAC Name |

1H-benzimidazole-4-carbonyl chloride |

InChI |

InChI=1S/C8H5ClN2O/c9-8(12)5-2-1-3-6-7(5)11-4-10-6/h1-4H,(H,10,11) |

InChI Key |

HYIZIVXHVCASDI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=C1)NC=N2)C(=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

a. 1H-Benzoimidazole-5-Carbonyl Chloride

A positional isomer with the carbonyl chloride at the 5-position. While its reactivity mirrors the 4-substituted derivative, steric and electronic differences influence regioselectivity in reactions. For example, the 5-isomer may exhibit slower reaction kinetics due to steric hindrance near the benzimidazole nitrogen atoms.

b. 4-(1H-Imidazol-1-ylmethyl)Benzoic Acid Hydrochloride (CAS 135611-32-4)

This compound (C₁₁H₁₁ClN₂O₂, molecular weight: 238.67 g/mol) shares a benzoid ring and nitrogen heterocycle but replaces the carbonyl chloride with a carboxylic acid hydrochloride and an imidazole-methyl group. The lack of a reactive acyl chloride limits its utility in coupling reactions, though its carboxylate form is valuable in salt formation or as a medicinal chemistry building block .

Functional Group Analogs

a. Imidazo[1,2-a]Pyridine-3-Carbonyl Chloride

A fused bicyclic analog with a pyridine ring. The increased electron density from the pyridine nitrogen reduces carbonyl reactivity compared to benzimidazole derivatives, making it less electrophilic.

b. Phenyl Carbonyl Chloride (Benzoyl Chloride)

A simple aryl acyl chloride without heterocyclic substitution. The absence of the benzimidazole ring results in lower thermal stability and reduced electrophilicity due to weaker electron-withdrawing effects.

Physicochemical Properties and Reactivity

Q & A

Q. What are the optimal synthetic routes for preparing 1H-benzoimidazole-4-carbonyl chloride, and how can reaction efficiency be validated?

Methodological Answer: The synthesis typically involves functionalizing the benzimidazole core at the 4-position. A common approach includes:

Intermediate preparation : Reacting 1H-benzimidazole-4-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions to form the acyl chloride .

Purification : Use cold ether or hexane for precipitation, followed by vacuum distillation.

Validation : Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization. Confirm purity using melting point analysis and ¹H NMR (e.g., carbonyl chloride protons appear at δ 10–12 ppm) .

Q. Key Considerations :

Q. How should researchers characterize the structural and thermal stability of this compound?

Methodological Answer:

Q. What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE) :

- Impervious nitrile gloves, chemical-resistant goggles, and lab coats .

- Ventilation : Use fume hoods to prevent inhalation of volatile reagents (e.g., SOCl₂).

- Spill Management : Neutralize with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Methodological Answer:

Q. What strategies optimize the reactivity of this compound in nucleophilic acyl substitution reactions?

Methodological Answer:

- Solvent Selection : Use polar aprotic solvents (e.g., DMF, THF) to enhance electrophilicity of the carbonyl carbon .

- Catalysis : Employ DMAP (4-dimethylaminopyridine) to accelerate reactions with amines or alcohols .

- Kinetic Monitoring : Use in situ FT-IR to track carbonyl chloride consumption and optimize reaction time .

Q. How can computational methods predict the biological activity of this compound derivatives?

Methodological Answer:

- Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinase inhibitors).

- QSAR Modeling : Correlate electronic parameters (e.g., Hammett σ values) with bioactivity data from fluorescence-based assays .

- Validation : Compare predictions with experimental IC₅₀ values from enzyme inhibition assays .

Q. What experimental designs mitigate degradation during long-term storage of this compound?

Methodological Answer:

Q. How do steric and electronic effects influence the regioselectivity of this compound in multicomponent reactions?

Methodological Answer:

- Steric Effects : Bulky substituents at the 1-position direct electrophilic attack to the 5-position .

- Electronic Effects : Electron-withdrawing groups (e.g., –NO₂) enhance reactivity at the carbonyl carbon.

- Experimental Proof : Use competition experiments with substituted benzimidazoles and monitor product ratios via HPLC .

Data Contradiction Analysis

Example : Conflicting thermal degradation profiles in TGA/DTA studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.